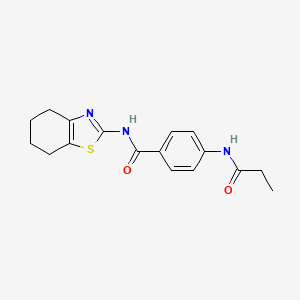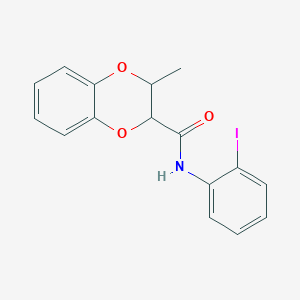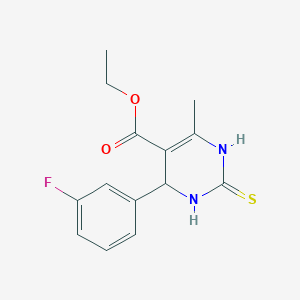
N-(2-bromo-4,6-difluorophenyl)-N'-(2-pyridinylmethyl)ethanediamide
Descripción general
Descripción
N-(2-bromo-4,6-difluorophenyl)-N'-(2-pyridinylmethyl)ethanediamide, commonly known as BDF 8634, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDF 8634 is a potent inhibitor of the proteasome, a complex protein degradation machinery that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
BDF 8634 inhibits the proteasome by binding to the active site of the 20S proteasome, which is responsible for the degradation of ubiquitinated proteins. The compound forms a covalent bond with the active site threonine residue, leading to the irreversible inhibition of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which can induce cell death through various mechanisms, including activation of the unfolded protein response, induction of endoplasmic reticulum stress, and activation of the caspase cascade.
Biochemical and Physiological Effects:
BDF 8634 has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. BDF 8634 has also been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. The compound has also been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as bortezomib.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDF 8634 has several advantages as a tool for scientific research. The compound is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. BDF 8634 is also relatively stable and can be stored for extended periods, making it a convenient tool for long-term experiments. However, the compound has several limitations, including its relatively low water solubility and potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using BDF 8634.
Direcciones Futuras
There are several future directions for research on BDF 8634. One potential direction is to investigate the potential therapeutic applications of BDF 8634 in cancer treatment. The compound has shown promising results in preclinical studies and may have potential as a novel therapeutic agent for cancer treatment. Another potential direction is to investigate the role of the proteasome in various cellular processes, including neurodegenerative diseases, autoimmune disorders, and viral infections. BDF 8634 may be a valuable tool for studying these processes and may lead to the development of new therapies for these diseases. Finally, further studies are needed to investigate the potential side effects and toxicity of BDF 8634, as well as its pharmacokinetics and pharmacodynamics in vivo. These studies will be critical for the development of BDF 8634 as a therapeutic agent for human diseases.
Conclusion:
In conclusion, BDF 8634 is a potent inhibitor of the proteasome that has been extensively studied for its potential applications in scientific research. The compound has shown promising results in preclinical studies and may have potential as a novel therapeutic agent for cancer treatment. Further studies are needed to investigate the potential therapeutic applications of BDF 8634, as well as its potential side effects and toxicity. BDF 8634 is a valuable tool for studying the role of the proteasome in various cellular processes and may lead to the development of new therapies for human diseases.
Aplicaciones Científicas De Investigación
BDF 8634 has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the proteasome in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death. BDF 8634 has been used to study the role of the proteasome in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. The compound has also been used to investigate the potential therapeutic applications of proteasome inhibitors in cancer treatment.
Propiedades
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2N3O2/c15-10-5-8(16)6-11(17)12(10)20-14(22)13(21)19-7-9-3-1-2-4-18-9/h1-6H,7H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZDFDQTCQLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4387552.png)

![{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4387577.png)
![N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4387580.png)


![N-allyl-5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4387597.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4387628.png)
![2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B4387630.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387638.png)
![4-chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4387646.png)